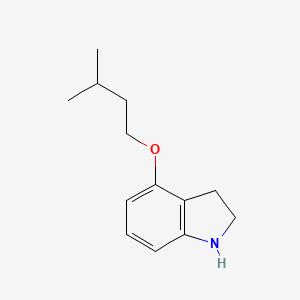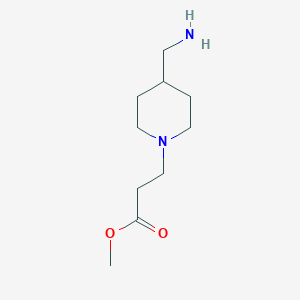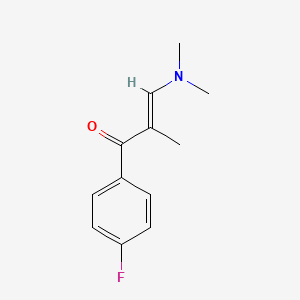
3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one is an organic compound that features a dimethylamino group, a fluorophenyl group, and a methylprop-2-en-1-one structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-(4-chlorophenyl)-2-methylprop-2-en-1-one
- 3-(Dimethylamino)-1-(4-bromophenyl)-2-methylprop-2-en-1-one
- 3-(Dimethylamino)-1-(4-methylphenyl)-2-methylprop-2-en-1-one
Uniqueness
The presence of the fluorine atom in 3-(Dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different halogen or alkyl substitutions. This makes it particularly valuable in pharmaceutical research and development.
特性
分子式 |
C12H14FNO |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
(E)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C12H14FNO/c1-9(8-14(2)3)12(15)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b9-8+ |
InChIキー |
QWILZOUDSZOPAK-CMDGGOBGSA-N |
異性体SMILES |
C/C(=C\N(C)C)/C(=O)C1=CC=C(C=C1)F |
正規SMILES |
CC(=CN(C)C)C(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


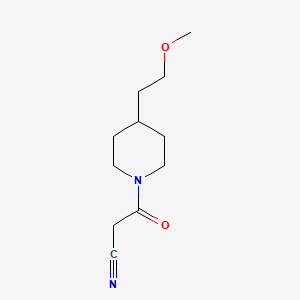

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3(2H)-thione](/img/structure/B13341845.png)
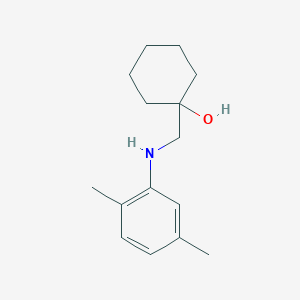
![2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol](/img/structure/B13341855.png)
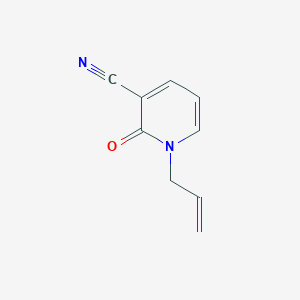
![3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13341872.png)

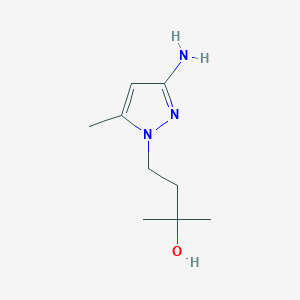
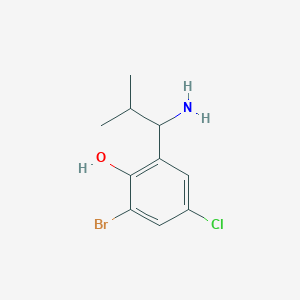
![4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13341896.png)
![5'-Bromospiro[cyclopropane-1,2'-indoline]-3'-carboxylic acid](/img/structure/B13341902.png)
